molecular formula C32H59N2O8S+ B1662381 Chapso CAS No. 82473-24-3

Chapso

Cat. No. B1662381
CAS RN: 82473-24-3
M. Wt: 630.9 g/mol
InChI Key: GUQQBLRVXOUDTN-XOHPMCGNSA-N
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Description

Chapso is a unique detergent with a high critical micelle concentration (CMC) that solubilizes membrane-bound proteins in their native state . It is a non-denaturing zwitterionic bile salt derivative . Chapso is derived from Chaps by the addition of a functional hydroxyl group .


Molecular Structure Analysis

Chapso has an empirical formula of C32H58N2O8S and a molecular weight of 630.88 . It is zwitterionic due to its quaternary ammonium and sulfonate groups .


Chemical Reactions Analysis

Chapso is used in the laboratory to solubilize biological macromolecules such as proteins . It has low light absorbance in the ultraviolet region of the electromagnetic spectrum, which is useful for laboratory workers monitoring ongoing chemical reactions .


Physical And Chemical Properties Analysis

Chapso is a solid at room temperature and has a micellar weight of 9960 . It has a CMC of 8 mM and is soluble in water . It is also thermally stable .

Scientific Research Applications

  • Protein Crystallization

    • Field : Biochemistry and Structural Biology
    • Application : Chapso is used in the crystallization of membrane proteins . It helps maintain the structural integrity and functionality of these proteins during extraction .
    • Methods : The bicelle method, which involves a mixture of a detergent and a lipid, is used for the production of membrane protein crystals . Chapso is added to the cryo-EM buffer to allow the particles to adopt .
    • Results : The use of Chapso has been found to be effective in producing high-quality crystals, which are crucial for the structural biology of membrane proteins .
  • Spectroscopy

    • Field : Biochemistry and Biophysics
    • Application : Chapso is used in spectroscopy studies due to its low light absorbance in the ultraviolet region of the electromagnetic spectrum . This property makes it useful for monitoring ongoing chemical reactions or protein-protein binding with UV/Vis spectroscopy .
    • Methods : The specific methods of application in spectroscopy would depend on the particular experiment or study being conducted .
    • Results : The use of Chapso in spectroscopy has been found to be beneficial for researchers working with membrane proteins .
  • Structural Biology Studies

    • Field : Structural Biology
    • Application : Chapso is used in structural biology studies, particularly those involving membrane proteins .
    • Methods : The specific methods of application in structural biology studies would depend on the particular experiment or study being conducted .
    • Results : The use of Chapso in these studies has been found to be beneficial for preserving the structural integrity and functionality of membrane proteins during extraction .
  • Lipid Raft Studies

    • Field : Cell Biology
    • Application : Chapso is used in the study of lipid rafts, which are microdomains of the cell membrane that play crucial roles in cellular processes . These studies often involve the isolation of these rafts and the analysis of their protein composition .
    • Methods : The isolation of lipid rafts often involves the use of detergents like Chapso, followed by gradient centrifugation .
    • Results : The use of Chapso has been found to be effective in isolating lipid rafts and analyzing their protein composition .
  • Drug Delivery

    • Field : Pharmaceutical Sciences
    • Application : Chapso is used in the development of transdermal drug delivery systems (TDDSs). These systems can effectively achieve localized and accurate drug delivery to tumors .
    • Methods : The specific methods of application in drug delivery would depend on the particular experiment or study being conducted .
    • Results : The use of Chapso in TDDSs has been found to be beneficial for sustained drug release, which prevents sudden changes in the drug concentration inside the blood vessels .
  • Cell Membrane Studies

    • Field : Biochemistry and Cell Biology
    • Application : Chapso is used in cell membrane studies, particularly those involving membrane proteins .
    • Methods : The specific methods of application in cell membrane studies would depend on the particular experiment or study being conducted .
    • Results : The use of Chapso in these studies has been found to be beneficial for preserving the structural integrity and functionality of membrane proteins during extraction .
  • Particle Adsorption Studies

    • Field : Biophysics
    • Application : Chapso is used in studies involving particle adsorption to the air/water interface in single-particle cryo-electron microscopy . It helps in eliminating the effects of particle adsorption, which is a major challenge for many single particle cryo-electron microscopy samples .
    • Methods : Chapso is added to the cryo-EM samples to alter the properties of the air/water interface . It is found that Chapso at the critical micelle concentration eliminates particle absorption at the air/water interface and allows particles to randomly orient in the vitreous ice layer .
    • Results : The use of Chapso has been found to be effective in eliminating orientation bias for a wide range of bacterial transcription complexes .
  • Cell Lysis and Protein Extraction

    • Field : Molecular Biology
    • Application : Chapso is used in the lysis of cells and the extraction of proteins . It helps in the disruption of cell membranes and the release of intracellular materials .
    • Methods : The specific methods of application in cell lysis and protein extraction would depend on the particular experiment or study being conducted .
    • Results : The use of Chapso in these studies has been found to be beneficial for solubilizing membrane proteins and breaking protein-protein interactions .
  • Drug Delivery Systems

    • Field : Pharmaceutical Sciences
    • Application : Chapso is used in the development of transdermal drug delivery systems . These systems can effectively achieve localized and accurate drug delivery to tumors .
    • Methods : The specific methods of application in drug delivery would depend on the particular experiment or study being conducted .
    • Results : The use of Chapso in these systems has been found to be beneficial for sustained drug release, which prevents sudden changes in the drug concentration inside the blood vessels .

Safety And Hazards

In case of skin contact with Chapso, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, medical attention may be required . It is advised to handle Chapso with gloves and use proper glove removal technique to avoid skin contact .

properties

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQQBLRVXOUDTN-XOHPMCGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002705
Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chapso

CAS RN

82473-24-3
Record name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82473-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHAPS Hydroxy analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082473243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIO)-2-HYDROXY-1-PROPANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9N9RGA14M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,920
Citations
CR Sanders, JH Prestegard - Biophysical journal, 1990 - cell.com
… in water and added to the CHAPSO and DMPC in the NMR … CHAPSO or buffer and solid CHAPSO directly into the sample in the NMR tube. This method was also used when CHAPSO…
Number of citations: 292 www.cell.com
J Chen, AJ Noble, JY Kang, SA Darst - Journal of structural biology: X, 2019 - Elsevier
… In the absence of CHAPSO, essentially all of the particles are located at the ice surfaces. CHAPSO … We find that CHAPSO reduces orientation bias for a number of bacterial transcription …
Number of citations: 93 www.sciencedirect.com
J Cladera, JL Ricaud, JV Verde… - European Journal of …, 1997 - Wiley Online Library
… that employed Chaps and Chapso, very little information is … the solubilization of large unilamellar liposomes by Chapso (3-[(3… We have used Chapso and Chaps for the reconstitution of …
Number of citations: 116 febs.onlinelibrary.wiley.com
M Li, HH Morales, J Katsaras, N Kučerka, Y Yang… - Langmuir, 2013 - ACS Publications
… (29) However, to the best of our knowledge SANS studies of CHAPSO-containing … /CHAPSO mixtures has yet to be resolved. Thus, it is not clear whether, and to what extent, CHAPSO-…
Number of citations: 42 pubs.acs.org
W Gärtner, D Ullrich, K Vogt - Photochemistry and photobiology, 1991 - Wiley Online Library
… CHAPSO)‐solubilized opsin with the 11‐cis isomers of retinal and the respective retinal derivatives. The extinction coefficients of the pigments in CHAPSO … value of CHAPSO solubilized …
Number of citations: 30 onlinelibrary.wiley.com
S Faham, GL Boulting, EA Massey… - Protein …, 2005 - Wiley Online Library
… Consistent with the idea that lipid structure facilitates crystal organization, we obtained the same crystal structure in DTPC/CHAPSO and DMPC/CHAPSO, which are both nominally in …
Number of citations: 116 onlinelibrary.wiley.com
S Taguchi, Y Kimura, Y Akiyama, Y Tachibana… - Journal of Oleo …, 2022 - jstage.jst.go.jp
… The OA/CHAPSO bicellar mixture was prepared by mixing a solution of OA vesicles as a … solution of CHAPSO as a detergent at different composition ratios, xOA (=[OA]/([OA]+[CHAPSO]))…
Number of citations: 6 www.jstage.jst.go.jp
TL Carter, G Verdile, D Groth, A Bogush… - Alzheimer Disease & …, 2004 - journals.lww.com
… -C99 membranes in the presence of CHAPSO, a novel immunoreactive peptide appeared, … the detergent CHAPSO, revealing the presence of endogenous γ-/ε-secretase-like activity. …
Number of citations: 7 journals.lww.com
H Wang, M Eberstadt, ET Olejniczak… - Journal of Biomolecular …, 1998 - Springer
… The lipid samples were prepared by dissolving DLPC and CHAPSO in … CHAPSO ratio was stable at room temperature for a few weeks. However, the sample with a 3:1 DLPC/CHAPSO …
Number of citations: 115 link.springer.com
S Taguchi, Y Tachibana, Y Kimura… - … of Nanoscience and …, 2021 - ingentaconnect.com
… of CHAPSO broke up the OA vesicles, which we speculate led to the formation of OA/CHAPSO … We speculate that the assembly was composed a CHAPSO micelle and an OA/CHAPSO …
Number of citations: 1 www.ingentaconnect.com

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